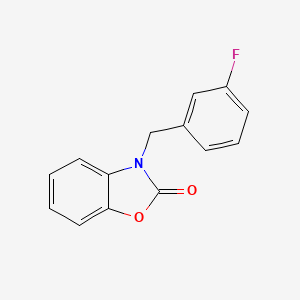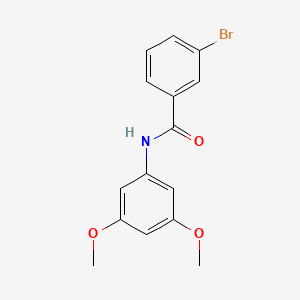
4-benzylidene-2-cyclohexyl-1,3-oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-benzylidene-2-cyclohexyl-1,3-oxazol-5(4H)-one, also known as BHCOX, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BHCOX belongs to the oxazole family of compounds and is known for its anti-inflammatory and analgesic properties.
Mécanisme D'action
4-benzylidene-2-cyclohexyl-1,3-oxazol-5(4H)-one works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. 4-benzylidene-2-cyclohexyl-1,3-oxazol-5(4H)-one specifically targets COX-2, while leaving COX-1, which is responsible for the production of prostaglandins that are involved in normal physiological processes, unaffected.
Biochemical and Physiological Effects
4-benzylidene-2-cyclohexyl-1,3-oxazol-5(4H)-one has been shown to have anti-inflammatory and analgesic effects in various animal models. It has been shown to reduce inflammation and pain in models of arthritis, asthma, and inflammatory bowel disease. 4-benzylidene-2-cyclohexyl-1,3-oxazol-5(4H)-one has also been shown to inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-benzylidene-2-cyclohexyl-1,3-oxazol-5(4H)-one is its specificity for COX-2, which reduces the risk of unwanted side effects. 4-benzylidene-2-cyclohexyl-1,3-oxazol-5(4H)-one has also been shown to have good bioavailability and pharmacokinetic properties. One limitation of 4-benzylidene-2-cyclohexyl-1,3-oxazol-5(4H)-one is its relatively low potency compared to other COX-2 inhibitors.
Orientations Futures
There are several potential future directions for research on 4-benzylidene-2-cyclohexyl-1,3-oxazol-5(4H)-one. One area of interest is the development of more potent 4-benzylidene-2-cyclohexyl-1,3-oxazol-5(4H)-one derivatives. Another area of interest is the investigation of the potential use of 4-benzylidene-2-cyclohexyl-1,3-oxazol-5(4H)-one in the treatment of other inflammatory diseases, such as multiple sclerosis and psoriasis. Additionally, further research is needed to fully understand the mechanism of action of 4-benzylidene-2-cyclohexyl-1,3-oxazol-5(4H)-one and its potential use in the treatment of cancer.
Méthodes De Synthèse
4-benzylidene-2-cyclohexyl-1,3-oxazol-5(4H)-one can be synthesized through a multistep process starting with the reaction of 2-cyclohexyl-2-hydroxyacetaldehyde with benzaldehyde in the presence of a base. The resulting product is then reacted with an isocyanate to form the oxazole ring. The final step involves the addition of a carboxylic acid to the oxazole ring to form 4-benzylidene-2-cyclohexyl-1,3-oxazol-5(4H)-one.
Applications De Recherche Scientifique
4-benzylidene-2-cyclohexyl-1,3-oxazol-5(4H)-one has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease. 4-benzylidene-2-cyclohexyl-1,3-oxazol-5(4H)-one has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
(4Z)-4-benzylidene-2-cyclohexyl-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c18-16-14(11-12-7-3-1-4-8-12)17-15(19-16)13-9-5-2-6-10-13/h1,3-4,7-8,11,13H,2,5-6,9-10H2/b14-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPHQXAQHMRLMF-KAMYIIQDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC(=CC3=CC=CC=C3)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C2=N/C(=C\C3=CC=CC=C3)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Eupalinilide-C | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(3-chloro-4-methylbenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5707642.png)
![4-fluoro-3-{[(3-fluorophenyl)amino]sulfonyl}benzoic acid](/img/structure/B5707649.png)



![methyl 1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-1H-indole-3-carboxylate](/img/structure/B5707681.png)
![methyl 4-[2-(mesitylamino)-2-oxoethoxy]benzoate](/img/structure/B5707689.png)
![4-[(3-fluorobenzylidene)amino]-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5707690.png)


![2,2,4-trimethyl-1-[(2-pyridinylthio)acetyl]-1,2-dihydroquinoline](/img/structure/B5707717.png)

![N-{4-[(anilinocarbonothioyl)amino]phenyl}-N-methylacetamide](/img/structure/B5707732.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5707741.png)